

Understanding the structure-activity relationship of Ani9 analogs

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An In-Depth Technical Guide to the Structure-Activity Relationship of **Ani9** Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception. Crucially, ANO1 is overexpressed in several types of cancers, such as prostate, breast, and pancreatic cancer, where it is implicated in tumor growth, proliferation, and metastasis. This has positioned ANO1 as a significant therapeutic target for a range of diseases.

Ani9, identified through high-throughput screening, is a potent and selective small-molecule inhibitor of ANO1, with an IC50 of 77 nM. Unlike previous ANO1 inhibitors, **Ani9** exhibits high selectivity for ANO1 over the homologous ANO2 channel. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Ani9** analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in the rational design of next-generation ANO1 inhibitors.



Data Presentation: Structure-Activity Relationship of Ani9 Analogs

The inhibitory activity of **Ani9** and its analogs against the ANO1 channel has been evaluated to understand the key structural features required for potent inhibition. The following tables summarize the quantitative data from various studies, focusing on the half-maximal inhibitory concentration (IC50) as a measure of potency.

Table 1: SAR of Ani9 Analogs with Modifications on the Benzylidene Ring

Compoun d	R1	R2	R3	R4	R5	IC50 (nM) for ANO1
Ani9	Н	ОСН3	Н	Н	Н	77
5a	Н	Н	Н	Н	Н	280
5b	Н	F	Н	Н	Н	120
5c	Н	Cl	Н	Н	Н	95
5d	Н	Br	Н	Н	Н	110
5e	Н	I	Н	Н	Н	130
5f	Н	CF3	Н	Н	Н	22
5g	Н	OCF3	Н	Н	Н	45
5h	Н	NO2	Н	Н	Н	150
5i	Н	CN	Н	Н	Н	180
	Н	ОСН3	ОСН3	Н	Н	350
5k	Н	ОСН3	Н	ОСН3	Н	420
51	Н	ОСН3	Н	Н	ОСН3	510

Analysis of SAR: The data in Table 1 reveals that substitutions on the benzylidene ring significantly impact the inhibitory potency. The parent compound, **Ani9**, has a methoxy group at the R2 position.



- Effect of R2 Substituent: Replacing the methoxy group with a hydrogen (5a) reduces activity. However, introducing electron-withdrawing groups at the R2 position, such as fluoro (5b), chloro (5c), bromo (5d), and particularly trifluoromethyl (5f) and trifluoromethoxy (5g), enhances the inhibitory potency. The analog 5f, with a trifluoromethyl group at R2, is the most potent inhibitor identified, with an IC50 of 22 nM.
- Effect of Multiple Substitutions: Adding more methoxy groups (5j, 5k, 5l) generally decreases activity compared to **Ani9**.

Table 2: SAR of **Ani9** Analogs with Modifications on the Phenoxy Ring

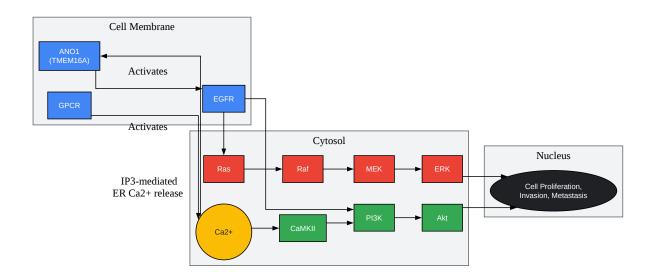
Compound	R6	R7	IC50 (μM) for ANO1
Ani9	CI	CH3	0.077
Analog 1	Н	Н	>10
Analog 2	Cl	Н	1.2
Analog 3	Н	CH3	3.5

Analysis of SAR: Modifications on the phenoxy ring are also critical for activity. Both the chloro group at the R6 position and the methyl group at the R7 position in **Ani9** are important for its high potency. Removal of both (Analog 1) or either one (Analog 2 and 3) leads to a significant loss of inhibitory activity.

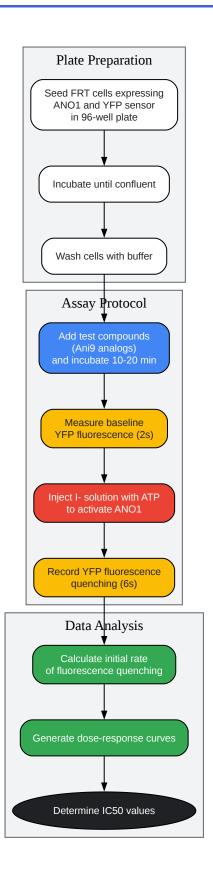
Signaling Pathways Involving ANO1

ANO1 is implicated in the activation of several key signaling pathways that drive cancer progression. Overexpression of ANO1 can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream pathways like MAPK/ERK and PI3K/AKT. It also influences calcium-dependent signaling through CaMKII.









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